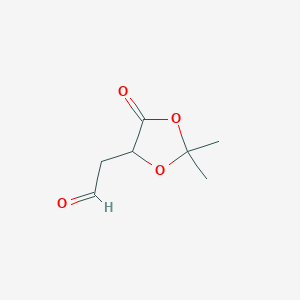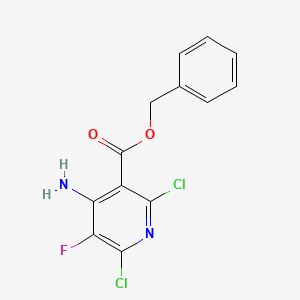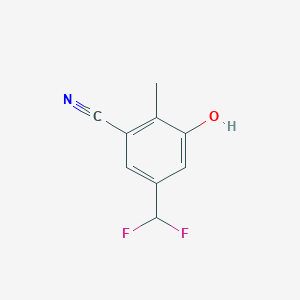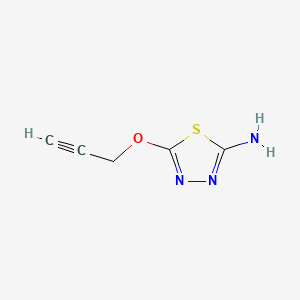
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a propynyl group attached to the oxygen atom and an amine group attached to the thiadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by the propynyl group using reagents like propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the propynyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the propynyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiadiazoles.
科学研究应用
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazole: Lacks the amine group but shares the propynyl and thiadiazole moieties.
5-(2-Propyn-1-yloxy)-1,2,4-thiadiazol-3-amine: Similar structure but with a different arrangement of nitrogen and sulfur atoms in the ring.
5-(2-Propyn-1-yloxy)-1,3,4-oxadiazol-2-amine: Contains an oxygen atom in place of sulfur in the ring.
Uniqueness
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine is unique due to the combination of its propynyl group, thiadiazole ring, and amine group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C5H5N3OS |
|---|---|
分子量 |
155.18 g/mol |
IUPAC 名称 |
5-prop-2-ynoxy-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H5N3OS/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7) |
InChI 键 |
PSHWMGLBFBNDFC-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=NN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



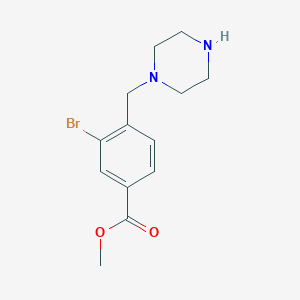

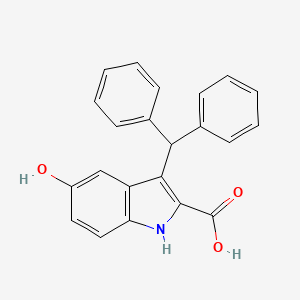
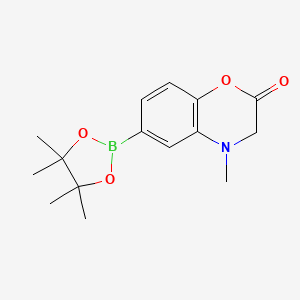
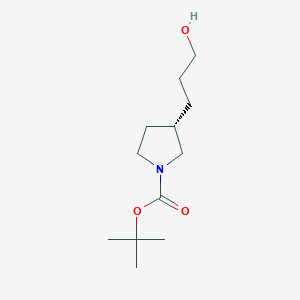

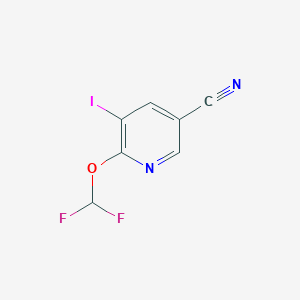
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)


